[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride
Description
[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine hydrochloride is a substituted phenylmethanamine derivative featuring a methyl group at the 4-position and an oxolan-2-ylmethoxy (tetrahydrofuran-2-ylmethoxy) group at the 2-position of the benzene ring. The methanamine (-CH$2$NH$2$) moiety is attached to the phenyl ring, and the compound is stabilized as a hydrochloride salt. Its molecular formula is C${13}$H${20}$ClNO$_2$, with a molecular weight of 265.76 g/mol (calculated).
The oxolan (tetrahydrofuran) ring introduces conformational rigidity and moderate hydrophilicity due to its ether oxygen, which may enhance solubility in polar solvents like methanol or DMSO . This compound is primarily utilized as a building block in pharmaceutical research, particularly in the synthesis of ligands targeting central nervous system receptors or enzyme inhibitors .
Properties
IUPAC Name |
[4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10-4-5-11(8-14)13(7-10)16-9-12-3-2-6-15-12;/h4-5,7,12H,2-3,6,8-9,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBMSRHUJGSWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OCC2CCCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylphenol and oxirane (ethylene oxide).
Formation of Intermediate: The 4-methylphenol reacts with oxirane to form 4-methyl-2-(oxiran-2-ylmethoxy)phenol.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to yield [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques like recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
The compound [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride has garnered attention in various scientific research applications due to its unique molecular structure and potential biological activities. This article explores its applications, supported by data tables and case studies.
Molecular Information
- IUPAC Name: this compound
- Molecular Formula: CHClNO
- Molecular Weight: 250.73 g/mol
- CAS Number: 1339328-13-0
The compound features a phenyl ring substituted with a methanamine group and an oxolane (tetrahydrofuran) moiety. This structural configuration is significant for its interaction with biological targets.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in treating neurological disorders and cancers.
Biological Pathways Exploration
Research indicates that this compound can modulate key biological pathways. It is particularly useful in studying:
- Neurotransmitter Systems: Its effects on neurotransmitter release and uptake are being explored to understand its potential in treating psychiatric disorders.
- Cancer Cell Pathways: Preliminary studies suggest that it may inhibit certain cancer cell lines, making it a candidate for further anticancer research.
Chemical Biology
Due to its ability to bind with specific proteins and enzymes, the compound serves as a valuable tool in chemical biology to study:
- Protein Interactions: It can be used to elucidate the mechanisms of protein interactions, which is crucial for understanding disease mechanisms.
- Enzyme Activity Modulation: Research is ongoing into how this compound can alter enzyme activities, providing insights into metabolic pathways.
Antimicrobial Activity Study
A recent investigation assessed the antimicrobial efficacy of the compound against multidrug-resistant strains of Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects at lower concentrations compared to traditional antibiotics, highlighting its potential as an alternative treatment option.
Anticancer Research
In a study focused on lung cancer therapies, the compound was tested in combination with established chemotherapeutics. The findings demonstrated synergistic effects, enhancing overall cytotoxicity against A549 lung cancer cells. This suggests that the compound could be developed as an adjunct therapy in cancer treatment protocols.
Data Tables
| Study Focus | Findings |
|---|---|
| Antimicrobial | Inhibitory effects on Staphylococcus aureus at low concentrations |
| Anticancer | Synergistic effects with chemotherapeutics against A549 cells |
Mechanism of Action
The mechanism by which [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: The compound can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Table 1: Key Features of Analogous Compounds
Substituent Effects and Physicochemical Properties
A. Oxolan vs. Morpholine Substituents
- The ether oxygen can engage in hydrogen bonding but lacks the basic nitrogen present in morpholine .
- Morpholin-4-yl (): The six-membered morpholine ring contains a secondary amine, enabling hydrogen bonding and protonation at physiological pH. This may enhance interactions with biological targets but reduce membrane permeability due to increased polarity .
B. Aromatic vs. Aliphatic Substituents
- 2-Methoxyphenoxy () and Benzyloxy (): These groups increase lipophilicity (logP ~2.5–3.5), favoring blood-brain barrier penetration. However, their bulkiness may sterically hinder receptor binding .
- Trifluoromethyl (): The CF$_3$ group is electron-withdrawing, enhancing metabolic stability by resisting oxidative degradation.
C. Heterocyclic Variations
- Thiophene (): The sulfur atom in thiophene contributes to π-π stacking interactions and may improve binding to sulfur-rich active sites. However, thiophene derivatives are prone to metabolic oxidation .
- Oxazole (): Oxazole’s nitrogen and oxygen atoms offer hydrogen-bonding sites, useful in kinase inhibitors. However, its planar structure may reduce conformational flexibility .
Solubility and Stability
- Target Compound: Predicted to exhibit moderate solubility in methanol and DMSO due to the oxolan group’s polarity. The saturated ether ring confers stability under acidic conditions compared to furan derivatives .
- Methoxyphenoxy Analog (): Limited solubility in water but soluble in chloroform, aligning with its lipophilic profile .
- Trifluoromethyl Derivative (): Enhanced thermal and oxidative stability due to the CF$_3$ group, making it suitable for high-temperature reactions .
Biological Activity
[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride is an organic compound with significant implications in biological research. This compound features a unique structural configuration that includes a 4-methyl group and an oxolan-2-ylmethoxy substituent, which may enhance its biological activity through improved binding affinity to various molecular targets.
- Molecular Formula : C13H19NO2·HCl
- Molecular Weight : 243.76 g/mol
- CAS Number : 1250057-67-0
The biological activity of [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine is primarily attributed to its interaction with specific enzymes and receptors. The oxolan group enhances the compound's binding affinity, potentially modulating critical biological pathways. Research indicates that this compound may act as a ligand in biochemical assays, influencing various cellular processes.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of similar compounds on cancer cell lines. For instance, derivatives of phenylmethanamine have shown promising results in inhibiting the growth of various cancer cells, including those resistant to conventional treatments like colchicine and paclitaxel .
Table 1: Antiproliferative Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| PIB-SOs | HT-29 | 5 | Cell cycle arrest at G2/M |
| PIB-SOs | M21 | 10 | Disruption of microtubules |
| PIB-SOs | MCF7 | 8 | Induction of apoptosis |
Inhibition of Angiogenesis
In chick chorioallantoic membrane assays, compounds structurally related to [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine have demonstrated the ability to inhibit angiogenesis effectively. This suggests potential therapeutic applications in cancer treatment by reducing tumor blood supply .
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic properties of [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine is crucial for its development as a therapeutic agent. Studies have indicated that modifications in its structure can lead to variations in solubility and bioavailability, which are essential for effective drug formulation.
Study on Structure–Activity Relationships (SAR)
Research focusing on the structure–activity relationships (SAR) of derivatives has revealed that specific substitutions on the phenyl ring significantly influence biological activity. For example, compounds with a methoxy group at the oxolan position displayed enhanced potency against specific cancer cell lines compared to their unsubstituted counterparts .
Table 2: SAR Analysis of Related Compounds
| Compound | Activity Level | Binding Affinity (Kd) |
|---|---|---|
| [4-Methyl-2-(oxolan-3-yloxy)phenyl] | Moderate | 50 nM |
| [4-Methyl-2-(oxolan-2-yloxy)phenyl] | High | 20 nM |
| [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl] | Very High | 10 nM |
Clinical Implications
The therapeutic potential of [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine extends beyond oncology. Its anti-inflammatory and analgesic properties are currently under investigation, with preliminary findings suggesting efficacy in reducing pain and inflammation in animal models .
Q & A
Q. What are the recommended synthetic routes for [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine hydrochloride?
A two-step synthesis is commonly employed: (1) etherification of a halogenated 4-methylphenol derivative with tetrahydrofuran-2-ylmethanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to install the oxolane methoxy group, followed by (2) amination via Gabriel synthesis or reductive amination of the corresponding nitrile intermediate. Post-synthetic purification requires column chromatography (silica gel, elution with ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
Q. Which characterization techniques are critical for verifying the structural integrity of this compound?
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substitution patterns (e.g., methoxy group integration, tetrahydrofuran ring conformation).
- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., ESI+ mode to detect [M+H]⁺ or [M+Na]⁺ adducts).
- X-ray crystallography (if single crystals are obtainable) to resolve stereoelectronic effects in the tetrahydrofuran-methoxy linkage .
Q. What solvent systems are optimal for studying the compound’s solubility and stability?
Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with the amine hydrochloride group. Stability assays (via HPLC monitoring at 254 nm) should assess degradation under acidic (pH 2–4), neutral (pH 7), and basic (pH 9–10) conditions, with temperature-controlled (25°C vs. 40°C) environments to identify hydrolysis-prone functional groups (e.g., ether or amine bonds) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NOE correlations in NMR) be resolved for this compound?
Contradictory NOE signals may arise from conformational flexibility in the tetrahydrofuran-methoxy moiety. Use variable-temperature NMR (VT-NMR, −20°C to 60°C) to slow dynamic exchange processes and capture dominant conformers. Compare experimental data with density functional theory (DFT)-optimized structures (B3LYP/6-31G* level) to model rotational barriers and validate assignments .
Q. What strategies mitigate byproduct formation during the amine hydrochlorination step?
Byproducts (e.g., over-alkylated amines) can be minimized by:
- Controlled pH titration : Introduce HCl gas slowly into the freebase amine dissolved in anhydrous diethyl ether at 0°C to prevent exothermic side reactions.
- In situ monitoring : Use FTIR to track N–H stretching frequencies (3300–3500 cm⁻¹) and confirm complete salt formation.
- Taguchi experimental design : Optimize molar ratios (amine:HCl) and solvent polarity using a 3² factorial matrix to maximize yield .
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?
The tetrahydrofuran-methoxy group introduces steric hindrance, slowing SN2 reactions at the benzylic position. Electronic effects (via Hammett σ* parameters) can be quantified by substituting the methyl group with electron-withdrawing/donating groups and measuring rate constants (k) for reactions with nucleophiles (e.g., NaN3 in DMF). Compare results with computational frontier molecular orbital (FMO) analyses to correlate reactivity with LUMO localization .
Q. What methodologies validate the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?
- Surface plasmon resonance (SPR) : Immobilize recombinant receptors on CM5 chips and measure binding affinity (KD) in real-time under physiological buffer conditions.
- Molecular docking : Use AutoDock Vina with receptor crystal structures (PDB IDs) to predict binding poses and validate with mutagenesis studies (e.g., alanine scanning of key residues).
- In vitro functional assays : Monitor intracellular Ca²⁺ flux (Fluo-4 AM dye) in HEK293 cells expressing target receptors to assess agonist/antagonist activity .
Methodological Considerations
Designing experiments to resolve discrepancies in reported bioactivity data:
- Meta-analysis : Aggregate literature EC50 values and apply Cochran’s Q test to identify heterogeneity sources (e.g., cell line variability, assay protocols).
- Orthogonal validation : Cross-test the compound in parallel assays (e.g., radioligand binding vs. cAMP accumulation) to isolate confounding factors like off-target effects .
Theoretical frameworks for analyzing the compound’s pharmacokinetic properties:
Link compartmental modeling (e.g., Wagner-Nelson method for absorption rate constants) to physicochemical descriptors (logP, pKa) derived from shake-flask experiments. Use QSAR models (e.g., VolSurf+ descriptors) to predict blood-brain barrier permeability and CYP450 metabolism pathways .
Tables
Table 1: Key Physicochemical Properties
| Property | Method/Technique | Reference |
|---|---|---|
| LogP (octanol/water) | Shake-flask HPLC | Adapted from |
| pKa (amine group) | Potentiometric titration | |
| Melting point | Differential Scanning Calorimetry |
Table 2: Common Contaminants in Synthesis
| Contaminant | Source | Mitigation Strategy |
|---|---|---|
| Over-alkylated amine | Excess alkylating agent | Quench with NH4Cl solution |
| Unreacted starting material | Incomplete amination | Gradient HPLC purification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
